![molecular formula C11H14F3N3 B1401695 N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine CAS No. 1779124-06-9](/img/structure/B1401695.png)
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine
Overview
Description
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, also known as PF-06447475, is a small molecule inhibitor that has been developed for use in scientific research. The compound has been shown to have potential therapeutic applications, particularly in the treatment of pain and inflammation. In
Mechanism Of Action
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine is a selective inhibitor of the enzyme TRPA1, which is involved in the regulation of pain and inflammation. The compound binds to the TRPA1 receptor and blocks its activity, thereby reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to be highly selective for TRPA1, with minimal activity against other related receptors.
Biochemical And Physiological Effects
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in preclinical models, and has also been shown to reduce the activity of TRPA1 in vitro. In addition, N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have minimal off-target effects, indicating that it is a highly selective inhibitor of TRPA1.
Advantages And Limitations For Lab Experiments
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has a number of advantages for use in lab experiments. The compound is highly selective for TRPA1, which makes it a valuable tool for studying the role of this receptor in pain and inflammation. In addition, the compound has been shown to be effective in preclinical models of pain and inflammation, which suggests that it may have potential therapeutic applications. However, there are also limitations to the use of N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine in lab experiments. The compound is relatively expensive, which may limit its use in some research settings. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine. One area of research is the further characterization of the compound's mechanism of action. This could involve studies to identify the precise binding site of the compound on the TRPA1 receptor, as well as studies to investigate the downstream effects of TRPA1 inhibition. Another area of research is the development of new therapeutic applications for the compound. This could involve testing the compound in clinical trials to determine its safety and efficacy in humans, as well as exploring its potential applications in other inflammatory conditions. Finally, there is a need for further studies to optimize the synthesis method for N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine, with the goal of reducing the cost and improving the yield of the compound.
Scientific Research Applications
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has been shown to have potential therapeutic applications in the treatment of pain and inflammation. The compound has been tested in preclinical models of pain and has been shown to be effective in reducing pain and inflammation. N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine has also been shown to have potential applications in the treatment of other inflammatory conditions, such as arthritis and inflammatory bowel disease. In addition, the compound has been tested in animal models of cancer and has been shown to have potential as an anti-cancer agent.
properties
IUPAC Name |
N-piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-9(5-4-6-15-10)16-17-7-2-1-3-8-17/h4-6,16H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBKSWKNJSCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(N=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-1-yl)-2-(trifluoromethyl)-pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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